5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol
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Overview
Description
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and biological activity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can be achieved through various methods. One common approach involves the fluorination of a precursor compound using electrophilic or nucleophilic fluorinating agents. For example, the fluorination of 2,2-dimethyl-1,3-dioxane-4,6-dione with molecular fluorine (F2) in the presence of a Lewis acid can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove fluorine atoms or reduce other functional groups.
Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver fluoride (AgF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Fluorinated compounds are used in the production of materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol involves its interaction with molecular targets and pathways in biological systems. Fluorine atoms can influence the compound’s binding affinity, stability, and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-(hydroxymethyl)oxane-2,3,4-triol: This compound is similar in structure but has a hydroxymethyl group instead of a fluoromethyl group.
3-Fluoro-6-(hydroxymethyl)oxane-2,4,5-triol: Another similar compound with a different fluorination pattern.
Uniqueness
5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is unique due to its specific fluorination pattern, which can impart distinct chemical and biological properties. The presence of two fluorine atoms can enhance the compound’s metabolic stability and lipophilicity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H10F2O4 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2 |
InChI Key |
QTIKECPWBXHCKM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)F |
Origin of Product |
United States |
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